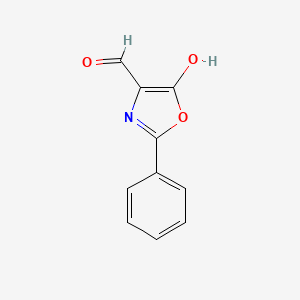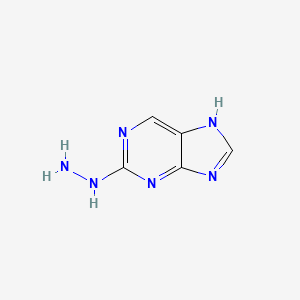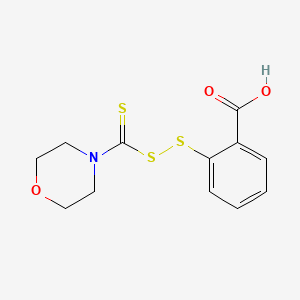
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester is an organosulfur compound that belongs to the class of thiocarboxylic acids These compounds are characterized by the replacement of one oxygen atom in carboxylic acids with a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester typically involves the reaction of morpholine with carbon disulfide and a suitable esterifying agent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique chemical properties make it useful in studying biochemical pathways involving sulfur metabolism.
Medicine: Research into its potential therapeutic applications includes investigating its role as an antioxidant or in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester exerts its effects involves interactions with molecular targets and pathways related to sulfur chemistry. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various biochemical processes. Its ability to form stable complexes with metals and other molecules makes it a valuable tool in studying enzyme mechanisms and other biological functions.
Comparación Con Compuestos Similares
Similar Compounds
Thioacetic Acid: Similar in structure but with an acetyl group instead of a morpholine ring.
Thiobenzoic Acid: Contains a benzoyl group and is used in similar chemical reactions.
Dithiocarboxylic Acid: Another sulfur-containing compound with distinct reactivity.
Uniqueness
4-Morpholinecarbo(dithioperoxo)thioic acid, 2-carboxyphenyl ester stands out due to its unique combination of a morpholine ring and a dithioperoxo group, which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
62911-19-7 |
|---|---|
Fórmula molecular |
C12H13NO3S3 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-(morpholine-4-carbothioyldisulfanyl)benzoic acid |
InChI |
InChI=1S/C12H13NO3S3/c14-11(15)9-3-1-2-4-10(9)18-19-12(17)13-5-7-16-8-6-13/h1-4H,5-8H2,(H,14,15) |
Clave InChI |
IQRJUUNHTPACIW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)SSC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


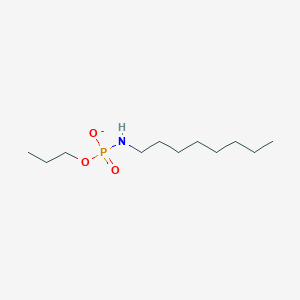
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)
![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)

![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
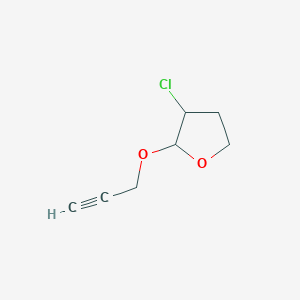
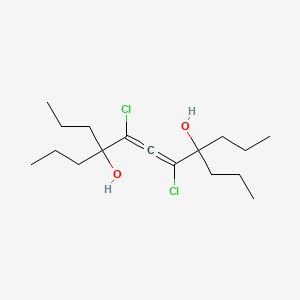
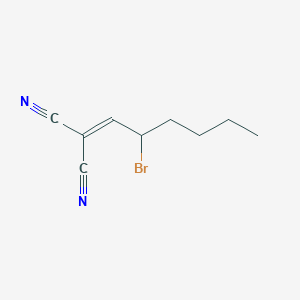

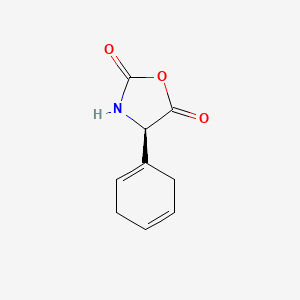

![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
